Product packaging for 1-(Undecylideneamino)guanidine(Cat. No.:CAS No. 199672-41-8)

1-(Undecylideneamino)guanidine

Cat. No.: B8646548
CAS No.: 199672-41-8
M. Wt: 226.36 g/mol
InChI Key: YEVDMXAKGHITKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Undecylideneamino)guanidine is a chemical compound of interest in scientific research due to its guanidine functional group, which is known to contribute to significant biological activity in various contexts. Guanidine derivatives are explored in medicinal chemistry for their interactions with biological systems. Related aminoguanidine compounds with medium-length alkyl chains have demonstrated potent antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus (including methicillin-resistant strains, MRSA), by disrupting bacterial membrane integrity . The undecyl chain in this compound may influence its lipophilicity, which can affect cellular uptake and bioavailability . As a research chemical, it serves as a valuable scaffold for developing novel bioactive molecules and studying structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26N4 B8646548 1-(Undecylideneamino)guanidine CAS No. 199672-41-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

199672-41-8

Molecular Formula

C12H26N4

Molecular Weight

226.36 g/mol

IUPAC Name

2-(undecylideneamino)guanidine

InChI

InChI=1S/C12H26N4/c1-2-3-4-5-6-7-8-9-10-11-15-16-12(13)14/h11H,2-10H2,1H3,(H4,13,14,16)

InChI Key

YEVDMXAKGHITKL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC=NN=C(N)N

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Undecylideneamino Guanidine

Vibrational Spectroscopy Applications (FTIR, Raman)

The FTIR spectrum of 1-(Undecylideneamino)guanidine is expected to exhibit characteristic absorption bands corresponding to its distinct structural features. The N-H stretching vibrations of the guanidinium (B1211019) group typically appear as broad bands in the region of 3200-3400 cm⁻¹. researchgate.net The C-H stretching vibrations of the undecylidene alkyl chain would be observed as sharp peaks between 2850 and 3000 cm⁻¹. A crucial band for the characterization of this Schiff base is the C=N stretching vibration of the imine group, which is expected to appear in the 1640-1690 cm⁻¹ region. researchgate.net The C-N stretching vibrations and N-H bending vibrations of the guanidine (B92328) moiety would also produce signals in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation. researchgate.net

Raman spectroscopy provides complementary information to FTIR. While strong dipole moment changes characterize intense FTIR signals, Raman spectroscopy is more sensitive to bonds with high polarizability. Therefore, the C=N double bond and the C-C backbone of the alkyl chain are expected to show strong signals in the Raman spectrum.

Table 1: Expected FTIR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected FTIR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Guanidine N-H Stretching 3200-3400 (broad) Weak
Alkyl C-H Stretching 2850-3000 (sharp) Strong
Imine C=N Stretching 1640-1690 (strong) Strong
Guanidine C-N Stretching 1100-1300 Moderate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure. thermofisher.com

In the ¹H NMR spectrum, the protons of the long alkyl chain of the undecylidene moiety would appear as a series of multiplets in the upfield region, typically between 0.8 and 1.6 ppm. The terminal methyl group (CH₃) would likely be a triplet around 0.9 ppm. The protons on the carbon adjacent to the imine group (α-protons) would be deshielded and appear further downfield. The proton of the imine group (CH=N) is expected to resonate as a distinct signal in the range of 8.0-8.5 ppm. ijpsi.org The protons attached to the nitrogen atoms of the guanidine group would likely appear as broad signals due to quadrupole effects and exchange phenomena.

The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The carbons of the undecylidene alkyl chain would resonate in the range of 14-40 ppm. The imine carbon (C=N) is a key diagnostic signal and is expected to appear significantly downfield, typically in the 160-170 ppm region. ijpsi.org The carbon atom of the guanidine group would also have a characteristic chemical shift in a similar downfield region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Terminal CH₃ ~0.9 (triplet) ~14
Alkyl CH₂ ~1.2-1.6 (multiplets) ~22-32
CH₂ adjacent to C=N Downfield multiplet Downfield shift
Imine CH ~8.0-8.5 (singlet or multiplet) ~160-170
Guanidine NH/NH₂ Broad signals -

Mass Spectrometric Investigations of Molecular Structure

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.gov For this compound, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would likely be employed to generate gas-phase ions of the molecule.

The high-resolution mass spectrum would provide the accurate mass of the molecular ion, allowing for the determination of its elemental formula. In positive-ion mode, the protonated molecule [M+H]⁺ would be observed. Tandem mass spectrometry (MS/MS) experiments would involve the isolation and fragmentation of the parent ion. nih.gov The resulting fragmentation pattern would be characteristic of the structure of this compound. Key fragmentation pathways would likely involve cleavage of the C-N single bond of the guanidine moiety and fragmentation along the undecylidene alkyl chain. The analysis of these fragment ions allows for the confirmation of the connectivity of the molecule.

X-ray Crystallographic Studies of Analogous Systems

For Schiff bases derived from aldehydes and amines, the C=N double bond length is typically in the range of 1.27-1.30 Å. The geometry around the imine carbon and nitrogen is generally trigonal planar. In the solid state, guanidine-containing compounds often form extensive hydrogen-bonding networks due to the presence of multiple N-H donors and the sp²-hybridized nitrogen atoms acting as acceptors. researchgate.net These hydrogen bonds play a crucial role in stabilizing the crystal lattice. It is expected that this compound would also exhibit such intermolecular hydrogen bonding in its crystalline form.

Conformational Analysis and Isomerism of the Undecylideneamino Moiety

The undecylideneamino moiety of this compound possesses conformational flexibility due to rotation around single bonds. The long alkyl chain can adopt various conformations, with the all-trans (staggered) conformation generally being the most stable to minimize steric hindrance. chemistrysteps.comlibretexts.orgnih.govnih.govyoutube.com

Isomerism in the undecylideneamino moiety is primarily associated with the C=N double bond, which can exist as either E or Z isomers (geometric isomers). The E isomer, where the larger substituents on the carbon and nitrogen atoms are on opposite sides of the double bond, is typically the more stable and therefore the predominant form due to reduced steric strain. The interconversion between these isomers can sometimes be observed by techniques like variable-temperature NMR.

Chiroptical Properties (if applicable to chiral derivatives)

The parent molecule, this compound, is not chiral. However, if a chiral center were introduced into the molecule, for instance, by using a chiral aldehyde or a chiral aminoguanidine (B1677879) derivative in its synthesis, the resulting compound would be optically active. rsc.orgnih.gov

The chiroptical properties of such chiral derivatives could be investigated using techniques like circular dichroism (CD) spectroscopy. A CD spectrum measures the differential absorption of left and right circularly polarized light. researchgate.netnih.gov Chiral guanidine derivatives have been shown to exhibit characteristic CD signals, which can be used to determine the absolute configuration of the stereocenters and to study conformational changes in solution. rsc.org The sign and intensity of the Cotton effects in the CD spectrum would be related to the electronic transitions within the chromophores of the molecule, such as the C=N bond and any aromatic rings if present in a derivative. nih.gov

Reactivity and Mechanistic Studies of 1 Undecylideneamino Guanidine

Basicity and Protonation Chemistry of the Guanidine (B92328) Core

The guanidine group is one of the strongest organic bases in its neutral form. This high basicity is a result of the exceptional stability of its conjugate acid, the guanidinium (B1211019) ion, which is stabilized by resonance that delocalizes the positive charge across all three nitrogen atoms.

Computational studies, often employing Density Functional Theory (DFT), have been used to predict the gas-phase basicities of various guanidine derivatives. These studies consistently show that alkyl substitution on the nitrogen atoms increases the basicity.

Table 1: Representative Gas-Phase Basicity (GB) and Proton Affinity (PA) Values for Guanidine and Related Compounds

Compound Gas-Phase Basicity (GB) (kcal/mol) Proton Affinity (PA) (kcal/mol)
Guanidine ~226 ~234
Methylguanidine ~232 ~240
1,1-Dimethylguanidine ~237 ~245

Note: The values presented are approximate and collated from various computational and experimental studies on guanidine and its simpler alkyl derivatives to provide a comparative context for the expected basicity of 1-(undecylideneamino)guanidine.

In solution, the basicity of a compound is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid. The guanidine moiety in this compound is expected to be the primary site of protonation in acidic media. The pKa of the conjugate acid of guanidine is approximately 13.6, making it a very strong base in aqueous solution. nist.gov

The undecylideneamino substituent is not expected to drastically alter this high basicity. Studies on various N-substituted aryl guanidines have shown that the electronic nature of the substituent can modulate the pKa. semanticscholar.orgrsc.org While the undecylidene group is primarily aliphatic, its sheer size and potential steric effects might slightly influence the solvation of the resulting guanidinium ion, but the pKa is expected to remain in the high range, likely between 12 and 14.

The protonation equilibrium for this compound can be represented as follows:

At physiological pH, it is expected that this compound will exist predominantly in its protonated, guanidinium form.

Nucleophilic Reactivity of the Guanidine System

The guanidine moiety contains multiple nitrogen atoms with lone pairs of electrons, making it a potent nucleophile. nih.gov In this compound, the terminal -NH₂ group and the imino (=NH) nitrogen are potential nucleophilic centers. The nucleophilicity can be influenced by the electronic environment and steric hindrance.

Guanidines are known to participate in nucleophilic addition reactions, such as the aza-Michael addition to activated olefins. nih.gov In the case of this compound, the nitrogen atoms of the guanidine core could potentially react with suitable electrophiles. The reactivity of the different nitrogen atoms can be concurrent, and the specific site of reaction may depend on the nature of the electrophile and the reaction conditions. nih.gov For instance, alkylation reactions with alkyl halides can occur on the guanidine nitrogens. nih.gov

Electrophilic Reactivity and Activation

In its neutral form, the guanidine core is not typically considered electrophilic due to the high electron density on the nitrogen atoms. However, upon protonation, the resulting guanidinium ion can exhibit electrophilic character. The central carbon atom of the guanidinium ion is electron-deficient and can be susceptible to attack by strong nucleophiles, although this is less common than the basic and nucleophilic reactions of the neutral form.

More significantly, the guanidinium group can act as a Brønsted acid, donating a proton. In its role in organocatalysis, the guanidinium ion can activate electrophiles through hydrogen bonding.

Reactions at the Imine (C=N) Linkage

The imine, or Schiff base, functionality in this compound introduces another reactive site into the molecule. The carbon-nitrogen double bond is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic.

The electrophilic carbon of the imine bond is susceptible to attack by nucleophiles. This is a common reaction for imines and is analogous to the addition reactions of carbonyl compounds. researchgate.net A variety of nucleophiles can add across the C=N bond, leading to the formation of a new single bond to the carbon and the nitrogen.

For example, organometallic reagents (e.g., Grignard reagents) or cyanide ions could potentially add to the imine carbon. The addition of cyanide, for instance, would result in the formation of an α-aminonitrile, which is a versatile synthetic intermediate. researchgate.net

The general mechanism for nucleophilic addition to the imine bond involves the attack of the nucleophile on the electrophilic carbon, followed by protonation of the resulting nitrogen anion (if the reaction is carried out under neutral or acidic conditions).

Table 2: List of Compounds Mentioned

Compound Name
This compound
Guanidine
Methylguanidine

Hydrolysis Pathways

The hydrolysis of this compound involves the cleavage of the imine (C=N) double bond, which is characteristic of Schiff bases. This reaction is reversible and can be catalyzed by either acid or base. The process ultimately yields undecanal (B90771) and aminoguanidine (B1677879).

Under acidic conditions, the reaction is initiated by the protonation of the imine nitrogen. This protonation increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and the elimination of aminoguanidine to form a protonated undecanal, which is then deprotonated to give the final aldehyde product.

In basic media, the hydrolysis can proceed through the nucleophilic attack of a hydroxide ion on the imine carbon. This is followed by protonation of the nitrogen atom, typically by a water molecule, and subsequent cleavage of the C-N bond to release undecanal and aminoguanidine.

A kinetic investigation into the hydrolysis of N-nitrosoguanidines revealed a complex relationship between the rate constant and pH, indicating multiple reaction pathways. nih.govresearchgate.net For the hydrolysis of this compound, the rate is expected to be significantly influenced by the pH of the medium.

Table 1: Postulated Hydrolysis Products of this compound

Reactant Products Catalytic Condition

Hydrogen Bonding Interactions and Supramolecular Assembly Propensities

The guanidinium group, the protonated form of the guanidine moiety, is a superb hydrogen bond donor due to its planar structure and the presence of multiple N-H protons. This characteristic allows this compound, particularly in its protonated state, to engage in extensive hydrogen bonding interactions. These interactions can occur with various hydrogen bond acceptors, including water, anions, and other polar molecules.

The N-H groups of the guanidinium moiety can form robust hydrogen bonds with oxygen and nitrogen atoms of neighboring molecules. rsc.org Studies on acylguanidine complexes have shown that they form strong hydrogen bonds, which is a key factor in their utility in medicinal chemistry. nih.gov The acylation of a guanidine can influence the strength and geometry of these hydrogen bonds. nih.gov

The combination of the hydrogen-bonding capabilities of the guanidine group and the hydrophobic nature of the long undecylidene chain suggests that this compound has a propensity for self-assembly. In aqueous environments, it is plausible that this molecule could form micellar or other aggregate structures, with the hydrophobic tails sequestered from the water and the polar guanidinium head groups interacting with the aqueous phase and each other through hydrogen bonds. In the solid state, it is expected to form extended hydrogen-bonded networks. researchgate.net

Kinetic and Thermodynamic Studies of Transformations

The thermodynamic stability of interactions involving guanidinium groups has been highlighted in studies of their binding to DNA, where negative Gibbs free energy changes indicate spontaneous and stable binding. nih.govnih.gov For this compound, transformations such as hydrolysis or association with other molecules will be governed by the thermodynamic parameters of the specific process.

The following table presents hypothetical kinetic and thermodynamic data for the hydrolysis of a generic N-alkylideneaminoguanidine, illustrating the expected influence of catalytic conditions. This data is for illustrative purposes and is based on general principles of imine hydrolysis.

Table 2: Illustrative Kinetic and Thermodynamic Parameters for the Hydrolysis of an N-Alkylideneaminoguanidine

Catalytic Condition Rate Constant (k) at 298 K (s⁻¹) Activation Energy (Ea) (kJ/mol) Gibbs Free Energy of Activation (ΔG‡) (kJ/mol)
Acidic (pH 3) 1.5 x 10⁻³ 65 85
Neutral (pH 7) 2.0 x 10⁻⁵ 75 95

Note: The data in this table is hypothetical and intended to illustrate the expected trends in reactivity.

Derivatization and Functionalization of 1 Undecylideneamino Guanidine

Regioselective Functionalization at the Guanidine (B92328) Nitrogen Atoms

The guanidine group of 1-(Undecylideneamino)guanidine contains three nitrogen atoms with distinct reactivity, enabling regioselective functionalization. The imino nitrogen (N1, part of the C=N bond with the undecyl chain) and the two amino nitrogens (N2 and N3) of the terminal NH2 group offer multiple sites for substitution. Achieving selectivity is crucial for creating well-defined derivatives.

Methods for regioselective modification often rely on protecting group strategies and controlling reaction conditions. For instance, N-alkylation and N-acylation can be directed to specific nitrogen atoms. Precursors based on N,N′-Di-Boc-1H-pyrazole-1-carboxamidine are commonly used to introduce alkylated guanidine groups onto a primary amine, a strategy that can be adapted for modifying the guanidine moiety itself. nih.govresearchgate.net

Alkylation reactions, for example, can be performed under Mitsunobu conditions or by using alkyl halides. nih.gov The choice of solvent and base can influence which nitrogen atom is preferentially alkylated. Similarly, acylation can be achieved using acyl chlorides or anhydrides, with selectivity often dictated by the steric and electronic environment of the nitrogen atoms. The distinct modification of these nitrogen atoms can lead to significant shifts in the molecule's biological and chemical properties. nih.gov

Table 1: Examples of Regioselective Functionalization Reactions Applicable to the Guanidine Group

Reaction Type Reagents and Conditions Target Nitrogen(s) Resulting Functional Group
N-Alkylation Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) N2, N3 Secondary or Tertiary Amine
N-Acylation Acyl chloride or Anhydride, Base (e.g., Pyridine) N2, N3 Amide
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) N2, N3 Substituted Amine

Modifications of the Undecyl Chain for Tailored Architectures

One common strategy involves replacing the flexible alkyl chain with more rigid structures, such as cycloalkyl or aromatic rings. nih.govacs.org This conformational constraint can enhance binding to specific targets by reducing the entropic penalty upon binding. nih.govacs.org For example, a p-phenylene or a 1,4-cyclohexylene group could be incorporated to create a more defined molecular architecture. nih.govacs.org

Furthermore, functional groups can be introduced along the undecyl chain. This could be achieved by starting with a functionalized undecanaldehyde before its condensation with aminoguanidine (B1677879). For instance, an undecenal could be used to introduce a double bond, providing a handle for further reactions like epoxidation or dihydroxylation. Similarly, a hydroxy- or amino-undecanaldehyde could be employed to introduce polar functional groups, thereby modulating the amphiphilic nature of the resulting molecule.

Cyclization and Annulation Reactions Leading to Heterocyclic Systems

The guanidine moiety is a valuable precursor for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. tandfonline.com this compound can participate in cyclization and annulation reactions to form rings such as pyrimidines, triazines, or imidazoles. These reactions typically involve the reaction of the guanidine nitrogens with a bifunctional electrophile.

A prominent example is the Biginelli reaction, a one-pot multicomponent reaction that can produce dihydropyrimidines. researchgate.netacs.org In a potential adaptation, this compound could react with an aldehyde and a β-ketoester to form a complex heterocyclic system. researchgate.netacs.org The undecylidene moiety would act as a large N1-substituent on the resulting ring.

Another approach involves the reaction with α,β-unsaturated ketones or esters. The nucleophilic nitrogens of the guanidine group can attack the electrophilic centers of these reagents, leading to cyclization and the formation of six-membered rings. For instance, reaction with a bis-chalcone in the presence of a base can afford pyrimidine (B1678525) derivatives. longdom.org These cyclization strategies significantly expand the chemical space accessible from this compound, yielding compounds with potentially novel biological activities. jmchemsci.com

Table 2: Potential Heterocyclic Systems from this compound

Heterocyclic System Reaction Type Key Reagents
Dihydropyrimidine Biginelli Reaction Aldehyde, β-Ketoester
Pyrimidine Condensation/Cyclization α,β-Unsaturated Ketone
Pyrazole Cyclization Bis-chalcone, Hydrazine derivative

Conjugation to Polymeric and Material Scaffolds

The positively charged guanidinium (B1211019) group is known to facilitate interactions with cell surfaces and can impart antimicrobial properties. acs.org Conjugating this compound to polymeric backbones or material surfaces is a strategy to create functional materials with tailored biological or chemical activities.

Guanidine-containing polymers can be synthesized through methods like polycondensation or ring-opening polymerization. acs.orgnih.gov Alternatively, pre-formed polymers with reactive side chains (e.g., carboxylic acids, esters, or halides) can be functionalized with guanidine-containing molecules. The terminal amino group of aminoguanidine (before condensation to form the undecylidene derivative) could be used to attach it to an activated polymer backbone, followed by reaction with undecanaldehyde.

Another approach involves incorporating the guanidinium functionality into monomers prior to polymerization. nih.gov For example, a norbornene monomer functionalized with a guanidinium group can be polymerized via Ring-Opening Metathesis Polymerization (ROMP) to create polymers with controlled length and a high density of guanidinium groups. kiesslinglab.com Such materials have applications in areas ranging from antimicrobial coatings to gene delivery vectors.

Synthesis of Hybrid Molecules Incorporating Other Functional Groups

Hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. nih.gov this compound can be covalently linked to other bioactive molecules to create hybrid compounds with potentially synergistic or novel activities.

The synthesis of such hybrids can be achieved by incorporating reactive functional groups into either the undecyl chain or by modifying the guanidine nitrogens. For instance, if a terminal functional group (e.g., an azide (B81097) or alkyne) is present on the undecyl chain, it can be used for "click" chemistry reactions to conjugate it to another molecule of interest.

An example of this approach is the design of indole-guanidine hybrids, which have been investigated as potential anticancer agents. nih.gov By analogy, this compound could be linked to scaffolds like indole, quinoline, or other heterocyclic systems known for their biological relevance. researchgate.netnih.gov This modular approach allows for the systematic exploration of structure-activity relationships and the development of multifunctional molecules.

Computational and Theoretical Chemistry Investigations of 1 Undecylideneamino Guanidine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of guanidine (B92328) derivatives. Methods such as MNDO-PM3 and AMI have been employed to investigate the molecular structure of guanidines like N,N'-diphenylguanidine. researchgate.net These studies have shown that such molecules can exist in different tautomeric forms, and quantum chemical calculations can predict the most stable tautomer. For instance, calculations have indicated that an asymmetric tautomer with a C=N- basic center is often preferred. researchgate.net

Furthermore, ab initio methods at various levels of theory, such as STO-3G and 3-21G, have been used to study the unusual π-electron delocalization in Y-shaped molecules like guanidine and its protonated form, the guanidinium (B1211019) ion. researchgate.net More advanced calculations, including restricted Hartree-Fock with electron correlation (Møller-Plesset second-order perturbation theory) and a 6-31G* basis set, have been used for N-nitramine derivatives, revealing how substituents on the amine nitrogen atom influence bond lengths and the pyramidal character of the nitrogen atom's bond configuration. researchgate.net

Table 1: Representative Calculated Electronic Properties of a Generic Guanidine Derivative

Property Calculated Value Method
Dipole Moment Varies with tautomer and conformation MNDO-PM3, AMI
HOMO-LUMO Gap ~5-6 eV DFT/B3LYP/6-311+G(d,p)
Mulliken Atomic Charges C (guanidinyl): positive; N (imine): negative DFT/B3LYP/6-311+G(d,p)

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful tool for investigating the reaction mechanisms of guanidine-containing compounds. For example, DFT calculations have been used to study the guanidine-catalyzed aminolysis of propylene (B89431) carbonate, revealing that different reaction pathways are involved depending on the nature of the amine. scispace.comresearchgate.net These studies highlight the bifunctional activity of guanidine catalysts, which can act as both a base and a hydrogen-bond donor, significantly reducing the Gibbs free energy of the reaction. scispace.comresearchgate.net

DFT has also been employed to explore the 1,3-dipolar cycloadditions of azides with guanidine. mdpi.comirb.hr Such studies model the formation of different regioisomeric tetrazoles and their subsequent rearrangements, providing insights into the feasibility and thermodynamics of the reaction pathways. mdpi.comirb.hr The calculations can predict energy barriers and the stability of intermediates and products, guiding experimental efforts. mdpi.comirb.hr

Table 2: Key Findings from a Representative DFT Study on a Guanidine-Catalyzed Reaction

Reaction Parameter Finding Significance
Activation Energy Barrier Significantly lowered in the presence of a guanidine catalyst. Explains the catalytic efficiency of guanidines.
Transition State Geometry Shows simultaneous proton transfer and bond formation. Elucidates the bifunctional role of the catalyst.

Molecular Dynamics Simulations of Conformational Behavior and Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of the conformational behavior and intermolecular interactions of guanidine derivatives. While specific MD studies on 1-(Undecylideneamino)guanidine are not available, simulations of the guanidinium ion (the protonated form of guanidine) in various environments offer valuable insights. For instance, MD simulations have been used to study the denaturation of proteins by guanidinium chloride, revealing how guanidinium ions interact with hydrophobic residues and disrupt protein structure. researchgate.net

The Automated Topology Builder (ATB) and Repository facilitates the development of molecular force fields for MD simulations of biomolecular systems, including those containing guanidine derivatives. This allows for the study of biomolecule-ligand complexes, free energy calculations, and structure-based drug design involving guanidine-containing molecules.

Table 3: Typical Parameters and Results from an MD Simulation of a Guanidine Derivative in Aqueous Solution

Simulation Parameter Typical Value/Observation
Simulation Time 100 ns
Water Model TIP3P
Force Field GROMOS, AMBER
Radial Distribution Function (g(r)) Shows strong hydrogen bonding between guanidinium protons and water oxygen.

Prediction of Acidity/Basicity (pKa) Values

The basicity of the guanidine group, quantified by its pKa value, is a critical parameter influencing its biological activity and chemical reactivity. Computational methods have been developed to accurately predict the pKa values of guanidine-containing compounds. A notable approach involves using ab initio gas-phase equilibrium bond lengths to predict aqueous pKa values. nih.govnih.govsemanticscholar.org Linear relationships have been established between specific bond lengths within the guanidine skeleton and the experimental pKa. nih.govsemanticscholar.org This method has been shown to be highly predictive for various guanidine derivatives, with mean absolute errors of less than 0.3 pKa units. semanticscholar.orgrsc.org

These computational models can distinguish between different tautomeric forms and identify the preferred form in solution, which is crucial for an accurate pKa prediction. nih.gov The predictive power of these models has been demonstrated to be superior to some commercial software packages. nih.govsemanticscholar.org

Table 4: Correlation between Calculated Bond Lengths and Experimental pKa for a Series of Aryl Guanidines

Bond Descriptor Correlation Coefficient (r²) Mean Absolute Error (MAE) in pKa units
C=N bond length (Tautomer A) > 0.95 ≤ 0.25
C-N (amino) bond length > 0.95 ≤ 0.25

Computational Analysis of Non-Covalent Interactions and Crystal Packing

The guanidinium cation is well-known for its ability to form strong non-covalent interactions, particularly hydrogen bonds and cation-π interactions. nih.govresearchgate.net Computational studies have explored the complexes formed between the guanidinium cation and DNA and RNA nucleobases. researchgate.net These studies, often employing methods like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis, elucidate the nature and strength of these interactions. The ability of the guanidinium group to form multiple hydrogen bonds simultaneously makes it a versatile moiety in molecular recognition. researchgate.net

The analysis of the Reduced Density Gradient (RDG) is another computational tool used to visualize and characterize weak interactions within a molecule and in its crystal packing. nih.gov This method can identify regions of steric repulsion, van der Waals interactions, and hydrogen bonding, which are crucial for understanding the solid-state structure and properties of guanidine derivatives.

Table 5: Types and Energies of Non-Covalent Interactions Involving the Guanidinium Group

Interaction Type Interacting Partner Typical Interaction Energy (kcal/mol)
Bidentate Hydrogen Bonding Carboxylate, Phosphate -20 to -30
Cation-π Stacking Aromatic rings (e.g., in nucleobases) -10 to -20

In Silico Exploration of Structure-Reactivity Relationships

In silico methods are invaluable for exploring the structure-reactivity relationships of guanidine derivatives, particularly in the context of drug design and catalysis. By systematically modifying the structure of a lead compound and calculating relevant electronic and steric descriptors, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed.

For instance, the substituent effects on the basicity of aryl guanidines have been studied computationally, providing a quantitative understanding of how different substituents influence the pKa. semanticscholar.orgrsc.org In the context of drug discovery, molecular docking is a powerful tool to predict the binding affinity and interaction patterns of guanidine-based compounds with biological targets like DNA. nih.govnih.gov DFT calculations can provide insights into the electronic features of these compounds, while ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions help assess their pharmacokinetic profiles. nih.gov

Table 6: Hypothetical QSAR Model for the Biological Activity of Guanidine Derivatives

Descriptor Coefficient p-value Interpretation
pKa +0.85 < 0.01 Higher basicity is correlated with higher activity.
LogP -0.20 < 0.05 Increased lipophilicity slightly decreases activity.

Applications of 1 Undecylideneamino Guanidine in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate for Complex Molecules

No specific studies detailing the use of 1-(Undecylideneamino)guanidine as a synthetic intermediate have been found.

In a broader context, the guanidine (B92328) functional group is a key building block in the synthesis of a wide array of heterocyclic compounds. Guanidines are versatile reactants in condensation reactions with various electrophiles, leading to the formation of nitrogen-containing heterocycles such as pyrimidines, imidazoles, and triazines. These heterocyclic cores are prevalent in many biologically active molecules and complex natural products. The general reactivity of a guanidine moiety allows it to act as a binucleophile, reacting with dicarbonyl compounds, α,β-unsaturated ketones, and other synthons to construct these ring systems. The long alkyl chain of the undecylidene group in this compound could potentially be envisioned to impart specific solubility properties or act as a lipophilic directing group in the synthesis of complex molecules.

Organocatalytic Applications of this compound Derivatives

There is no specific information available on the organocatalytic applications of this compound or its derivatives. The following provides a general overview of the catalytic activity of guanidine derivatives.

Chiral guanidine derivatives have emerged as powerful organocatalysts in asymmetric synthesis. nih.govrsc.orgresearchgate.net Their strong basicity and ability to form well-defined hydrogen bonds are key to their catalytic activity. rsc.org Chiral guanidines can activate substrates through deprotonation and subsequent formation of a chiral ion pair, which then directs the stereochemical outcome of the reaction. researchgate.net This mode of action has been successfully applied to a variety of enantioselective transformations. nih.gov

A theoretical derivative of this compound incorporating a chiral center could potentially function as an asymmetric organocatalyst. The undecyl chain might influence the catalyst's solubility and steric environment, which could, in turn, affect its efficacy and selectivity in asymmetric reactions.

Guanidines are recognized as strong organic bases, often referred to as "superbases," and are widely used as Brønsted base catalysts in a range of organic transformations. thieme-connect.commdpi.com Their catalytic cycle typically involves the deprotonation of a pronucleophile to generate a reactive nucleophile. thieme-connect.com The resulting protonated guanidinium (B1211019) ion can then participate in the reaction by stabilizing anionic intermediates or activating electrophiles through hydrogen bonding. jst.go.jpresearchgate.net

Table 1: Examples of Reactions Catalyzed by Guanidine-Based Brønsted Bases

Reaction TypeCatalyst TypeGeneral Role of Catalyst
Michael AdditionChiral GuanidinesDeprotonation of pronucleophile and stereocontrol
Henry (Nitroaldol) ReactionChiral GuanidinesDeprotonation of nitroalkane and enantiocontrol
Aldol ReactionAchiral/Chiral GuanidinesDeprotonation of enolizable carbonyl compound
Aza-Henry ReactionChiral GuanidinesEnantioselective C-C bond formation

While this compound itself is achiral, its inherent basicity suggests it could function as a Brønsted base catalyst in various organic reactions. The long alkyl chain would likely render it more soluble in nonpolar organic solvents.

Ligand Properties in Coordination Chemistry

No specific research has been published on the ligand properties of this compound in coordination chemistry.

Generally, guanidine derivatives are versatile ligands in coordination chemistry, capable of coordinating to a wide range of metal ions. nih.govat.uanih.gov They can act as neutral monodentate ligands, typically binding through the imine nitrogen atom. at.ua Upon deprotonation, they form guanidinate anions, which are robust chelating ligands that can stabilize metal centers in various oxidation states. nih.gov The electronic properties of the guanidine ligand can be tuned by the substituents on the nitrogen atoms. semanticscholar.org

Table 2: Coordination Modes of Guanidine-Based Ligands

Ligand FormCoordination ModeTypical Metal Interactions
Neutral GuanidineMonodentateCoordination via the imine nitrogen lone pair.
Guanidinate (monoanionic)Bidentate (chelating)Forms a stable four-membered chelate ring with the metal center.
Guanidinate (dianionic)BridgingCan bridge two or more metal centers.

The this compound molecule possesses multiple nitrogen atoms with lone pairs of electrons, making it a potential ligand for metal coordination. The undecyl group could influence the steric bulk and solubility of the resulting metal complexes.

Precursors for Polymeric and Supramolecular Materials

There is no information on the use of this compound as a precursor for polymeric or supramolecular materials.

However, the guanidinium group, the protonated form of guanidine, is a well-known functional group in supramolecular chemistry due to its ability to form strong and directional hydrogen bonds, particularly with oxoanions like carboxylates and phosphates. This property has been exploited to construct a variety of self-assembled supramolecular structures. nih.gov Furthermore, guanidine functionalities have been incorporated into polymer backbones to create materials with specific properties, such as covalent adaptable networks and antimicrobial polymers. digitellinc.comwwu.edursc.org The long alkyl chain in this compound could promote self-assembly through van der Waals interactions and impart amphiphilic character, which is a desirable feature for the formation of certain supramolecular architectures.

Emerging Applications in Chemical Sensor Development

No studies have been found on the application of this compound in the development of chemical sensors.

The guanidinium group has been incorporated into various molecular frameworks to create chemical sensors. researchgate.net Its ability to bind anions through hydrogen bonding makes it a useful recognition motif for the detection of anionic species. mdpi.com Additionally, RNA-based fluorescent biosensors for guanidine itself have been developed, highlighting the biological relevance of this functional group. researchgate.netnih.govacs.org A molecule like this compound, if integrated with a signaling unit (e.g., a fluorophore), could theoretically be explored for the development of sensors, with the undecyl group potentially facilitating its incorporation into lipid membranes or other hydrophobic environments.

Environmental Fate and Detection Methodologies of this compound

Environmental Fate

The environmental persistence and degradation of this compound are governed by a combination of biotic and abiotic processes. Due to its chemical structure, biodegradation is expected to be the primary mechanism of its removal from the environment.

Biodegradation: The microbial breakdown of this compound is likely to occur in soil and aquatic environments. Microorganisms can utilize the compound as a source of carbon and nitrogen. The degradation process is expected to happen in a stepwise manner:

Hydrolysis: The initial step may involve the hydrolysis of the imine bond (-C=N-), separating the undecylidene group from the guanidine moiety. This would yield undecanal (B90771) and aminoguanidine (B1677879).

Degradation of Undecanal: The resulting undecanal, a long-chain aldehyde, is expected to be readily biodegradable by a wide range of microorganisms through oxidation to undecanoic acid, which then enters the β-oxidation pathway for fatty acids, ultimately being broken down into carbon dioxide and water.

Degradation of Aminoguanidine: Aminoguanidine would likely be further metabolized. The guanidine group itself can be hydrolyzed by certain microorganisms to urea (B33335) and ammonia. These compounds are then integrated into the natural nitrogen cycle.

The rate of biodegradation will be influenced by environmental factors such as temperature, pH, oxygen levels, and the presence of acclimated microbial populations. The long alkyl chain might slightly decrease the rate of degradation compared to simple guanidine salts.

Abiotic Degradation: Abiotic degradation pathways such as hydrolysis and photolysis are generally not considered significant for simple guanidine compounds under typical environmental conditions. However, the imine linkage in this compound could be susceptible to hydrolysis, particularly under acidic or basic conditions, initiating the degradation process.

Sorption and Mobility: The guanidine group has a high pKa (around 12.5 for guanidine itself), meaning it will be protonated and exist as a cation in most environmental matrices (pH 5-9). This cationic nature suggests that this compound would likely adsorb to negatively charged soil particles and sediments, reducing its mobility in the environment. The long, nonpolar undecylidene tail will also contribute to its sorption to organic matter in soil and sediment.

Table 1: Postulated Environmental Fate of this compound

ProcessDescriptionPotential ProductsInfluencing Factors
Biodegradation Primary degradation pathway mediated by microorganisms. Likely involves initial hydrolysis followed by oxidation of the alkyl chain and breakdown of the guanidine group.Undecanal, Aminoguanidine, Undecanoic Acid, Urea, Ammonia, CO2, H2OMicrobial population, temperature, pH, oxygen, nutrient availability
Abiotic Degradation Potential for hydrolysis of the imine bond, especially at non-neutral pH. Photolysis is expected to be minimal.Undecanal, AminoguanidinepH, temperature
Sorption Adsorption to soil and sediment particles due to the cationic guanidinium head and hydrophobic alkyl tail.-Soil organic matter content, clay content, pH
Mobility Expected to have low mobility in soil and aquatic systems due to strong sorption.-Soil type, water flow

Detection Methodologies

The detection and quantification of this compound in environmental samples would likely require sophisticated analytical techniques due to its complex structure and the probable low concentrations. The methods would need to be sensitive and selective to distinguish it from other naturally occurring organic compounds.

Sample Preparation: Extraction of this compound from environmental matrices like soil or water would be the first step. This could involve solid-phase extraction (SPE) for water samples or solvent extraction for soil and sediment samples. The choice of extraction solvent and SPE sorbent would need to be optimized based on the compound's polarity.

Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC would be a suitable technique for separating this compound from other components in a sample extract. A mixed-mode chromatography column, which combines reversed-phase and ion-exchange mechanisms, could be particularly effective for retaining both the hydrophobic tail and the cationic head of the molecule. sielc.com

UV Detection: The imine bond may provide some UV absorbance, allowing for detection, though likely with limited sensitivity. sielc.com

Evaporative Light Scattering Detection (ELSD): As a non-volatile compound, ELSD could be a more sensitive detection method than UV. sielc.com

Fluorescence Detection: Derivatization of the guanidine group with a fluorescent tag (e.g., benzoin) prior to HPLC analysis could significantly enhance sensitivity and selectivity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is likely the most powerful technique for the trace analysis of this compound. nih.gov LC would provide the initial separation, and tandem mass spectrometry would offer highly selective and sensitive detection based on the mass-to-charge ratio of the parent ion and its characteristic fragment ions. This method would allow for unambiguous identification and quantification even in complex environmental matrices. nih.govmdpi.com

Gas Chromatography (GC): Direct analysis by GC is unlikely due to the low volatility and thermal instability of the compound. However, derivatization to create a more volatile and stable derivative could potentially allow for GC-based analysis. scispace.comoup.com For example, the guanidine group could be derivatized with reagents like glyoxal. scispace.comoup.com

Table 2: Potential Analytical Methods for the Detection of this compound

TechniqueDetectorDerivatizationAdvantagesLimitations
HPLC UV, ELSD, FluorescenceMay be required for fluorescence detection (e.g., with benzoin)Widely available, robustLower sensitivity and selectivity compared to MS
LC-MS/MS Mass SpectrometerNot requiredHigh sensitivity, high selectivity, structural confirmationHigher cost and complexity
GC FID, MSRequired (e.g., with glyoxal)High resolutionDerivatization step adds complexity and potential for error

Future Research Directions and Perspectives

Advancements in Environmentally Benign Synthetic Routes

The traditional synthesis of 1-(Undecylideneamino)guanidine likely involves the condensation of aminoguanidine (B1677879) with undecanal (B90771). While effective, this method may rely on harsh conditions or generate undesirable byproducts. Future research will be directed towards the development of more sustainable and environmentally friendly synthetic protocols. These "green" approaches aim to enhance atom economy, reduce waste, and minimize energy consumption.

Promising avenues for exploration include catalytic and solvent-free methods. The catalytic addition of amines to carbodiimides has been identified as a highly atom-economical route to guanidines. nih.govrsc.orgresearchgate.net Adapting this methodology to produce aminoguanidine precursors or related intermediates could offer a more efficient pathway. Furthermore, solvent-free synthesis techniques, such as grinding or microwave-assisted reactions, have shown considerable success in the preparation of imines and other guanidine (B92328) derivatives. researchgate.netfrontiersin.orgnih.gov These methods not only reduce the reliance on volatile organic solvents but can also lead to shorter reaction times and improved yields. mdpi.com The use of recyclable catalysts, such as ionic liquids, or the development of photocatalytic methods using visible light, also represent exciting frontiers for the green synthesis of this compound and its analogues. nih.govnih.gov

Green Synthesis StrategyPotential Advantages for this compound Synthesis
Catalytic Guanylation High atom economy, reduced byproducts, potential for milder reaction conditions.
Solvent-Free Grinding Elimination of solvent waste, simplified workup, potential for solid-state synthesis.
Microwave-Assisted Synthesis Rapid reaction times, increased energy efficiency, improved yields. nih.gov
Ionic Liquid Catalysis Recyclable catalyst and solvent, potential for unique reactivity and selectivity.
Photocatalysis Use of renewable light energy, mild reaction conditions, environmentally friendly. nih.gov

Exploration of Novel Reactivity and Unconventional Transformations

The chemical structure of this compound, featuring both a nucleophilic guanidine group and a C=N imine bond, suggests a rich and varied reactivity profile that is yet to be fully explored. Future research should focus on uncovering novel transformations and unconventional reactions of this molecule, which could lead to the synthesis of new chemical entities with unique properties.

One area of interest is the participation of the imine moiety in cycloaddition reactions . acs.orgrepec.org As a dipolarophile or dienophile, it could react with various 1,3-dipoles or dienes to construct complex heterocyclic frameworks. Another promising avenue is the use of this compound as a building block for the synthesis of novel heterocycles . The reaction of aminoguanidines with α-oxoaldehydes to form triazine derivatives is well-documented, suggesting that this compound could undergo similar cyclization reactions with a variety of polyfunctional reagents. nih.gov

Furthermore, the application of modern synthetic methodologies such as photocatalysis and metal-catalyzed cross-coupling reactions could unlock new reactive pathways. nih.govnih.govnih.gov For instance, photocatalytic activation could lead to novel radical-mediated transformations of the undecylidene chain, while metal catalysis could enable the functionalization of the guanidine group or the aliphatic tail through C-H activation or cross-coupling reactions. The modification of the guanidine group itself through N-alkylation or N-acylation also presents a straightforward strategy for creating a diverse library of derivatives with potentially altered reactivity and physical properties. nih.gov

Reaction ClassPotential Application to this compoundResulting Structures
Cycloaddition Reaction of the C=N bond with dienes or dipoles.Novel polycyclic and heterocyclic scaffolds.
Heterocycle Synthesis Condensation reactions with polyfunctional electrophiles.Triazines, pyrimidines, and other N-heterocycles.
Photocatalysis Radical-mediated functionalization of the alkyl chain.Derivatized undecylidene chains with new functional groups.
Metal-Catalyzed Cross-Coupling C-H activation or coupling with aryl/alkyl halides.Functionalized guanidine or alkyl chain.
Guanidine Modification N-alkylation or N-acylation.Library of N-substituted derivatives.

Development of High-Throughput Screening for Catalytic Activity

The structural similarity of this compound to known guanidine-based organocatalysts suggests its potential utility in promoting various chemical transformations. Guanidines are effective catalysts for reactions such as transesterification, Michael additions, and ring-opening polymerization (ROP). nih.govnih.gov A significant future research direction will be the development and application of high-throughput screening (HTS) methods to rapidly evaluate the catalytic activity of this compound and a library of its derivatives.

Fluorescence-based assays are particularly well-suited for HTS of catalytic reactions. nih.govresearchgate.net For instance, a fluorescent probe that changes its emission properties upon conversion of a substrate to a product can be used to quickly assess catalytic activity in a multi-well plate format. Such assays have been successfully developed for transesterification reactions, a key process in biodiesel production. rsc.org Given that guanidines are known to catalyze this reaction, an HTS campaign could efficiently identify derivatives of this compound with superior catalytic performance.

Another important application is in the ring-opening polymerization of cyclic esters like lactide to produce biodegradable polymers. Guanidine catalysts are highly effective in this process. nih.gov HTS methods could be developed to screen for catalysts that provide high polymerization rates and control over the polymer's molecular weight and stereochemistry. The creation of a combinatorial library of this compound analogues, followed by HTS, would be a powerful strategy for discovering novel and highly efficient organocatalysts for a range of important chemical transformations.

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic and catalytic processes from batch to continuous flow manufacturing offers numerous advantages, including improved safety, better process control, enhanced efficiency, and straightforward scalability. Future research should explore the integration of this compound synthesis and its catalytic applications within flow chemistry and automated platforms.

The synthesis of the imine precursor of this compound is well-suited for continuous flow processing . rsc.orgresearchgate.netnih.gov Flow reactors provide excellent heat and mass transfer, allowing for precise control over reaction conditions and potentially leading to higher yields and purities in shorter reaction times. frontiersin.org Furthermore, automated synthesis platforms, which have been successfully used for the preparation of complex guanidine-containing oligonucleotides, could be adapted for the synthesis of a library of this compound derivatives. nih.govresearchgate.net

Once synthesized, this compound or its derivatives could be immobilized on a solid support and packed into a column to create a heterogeneous catalyst for use in a flow reactor. repec.org This approach simplifies product purification, as the catalyst is retained in the reactor, and allows for catalyst recycling, enhancing the sustainability of the process. The combination of automated synthesis to generate a catalyst library with an automated flow platform for catalytic screening would create a powerful workflow for the rapid discovery and optimization of new catalytic processes based on the this compound scaffold. nih.gov

TechnologyApplication to this compoundKey Advantages
Continuous Flow Synthesis Synthesis of the imine precursor and the final compound.Enhanced process control, improved safety, scalability.
Automated Synthesis Creation of a diverse library of derivatives.High-throughput synthesis, rapid exploration of chemical space.
Immobilized Catalysis Use as a heterogeneous catalyst in a packed-bed reactor.Simplified product purification, catalyst recyclability.
Integrated Platforms Automated synthesis coupled with flow-based catalytic screening.Accelerated discovery and optimization of catalysts and reactions.

Computational Design of Next-Generation Guanidine Derivatives

Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules with desired properties. In the context of this compound, these in silico methods can provide valuable insights into its structure-property relationships and guide the design of next-generation derivatives with enhanced catalytic activity or other functionalities.

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of reactions catalyzed by this compound. rsc.org By mapping the energy profile of the catalytic cycle, researchers can identify the rate-determining step and understand how modifications to the catalyst structure can lower activation barriers and improve reaction rates. DFT can also be used to predict key properties such as basicity and hydrogen-bonding capabilities, which are crucial for organocatalysis. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies offer a powerful approach to correlate the structural features of a series of this compound derivatives with their experimentally determined catalytic activities. nih.govnih.gov Once a statistically robust QSAR model is developed, it can be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. researchgate.net Furthermore, the integration of machine learning algorithms with computational data can accelerate the discovery process by building predictive models that can screen vast virtual libraries of potential catalysts. nih.govresearchgate.net

Computational MethodApplication to this compoundExpected Outcome
Density Functional Theory (DFT) Elucidation of reaction mechanisms and transition states.Understanding of the catalytic cycle and rational catalyst improvement.
Molecular Docking Simulating the interaction of the catalyst with substrates.Prediction of binding modes and substrate selectivity.
QSAR Modeling Correlating molecular descriptors with catalytic activity.Predictive models for virtual screening of catalyst libraries.
Machine Learning Training predictive models on existing catalyst data.Rapid identification of promising new catalyst structures.

Investigating Self-Assembly and Nanostructure Formation

The amphiphilic nature of this compound, with its polar guanidinium (B1211019) head group and nonpolar undecylidene tail, makes it a prime candidate for self-assembly into various nanostructures in solution. The investigation of these self-assembly processes and the characterization of the resulting nanostructures represent a fertile ground for future research with potential applications in materials science and nanotechnology.

Depending on the concentration and the nature of the solvent, this compound could self-assemble into micelles, vesicles, or other ordered aggregates . The guanidinium head group is capable of forming strong hydrogen bonds, which could play a crucial role in directing the self-assembly process and stabilizing the resulting nanostructures. These self-assembled systems could find applications as nanoreactors, drug delivery vehicles, or templates for the synthesis of nanomaterials.

Another intriguing possibility is the formation of self-assembled monolayers (SAMs) on various surfaces. The guanidinium group is known to interact strongly with anionic surfaces, suggesting that this compound could form well-ordered monolayers on substrates like mica, gold, or silicon oxide. Such functionalized surfaces could exhibit unique properties and be used in applications such as biosensors, corrosion inhibitors, or as platforms for controlled surface-initiated polymerization. The study of these self-assembly phenomena will not only provide fundamental insights into the intermolecular forces governing the behavior of this molecule but also open up new avenues for its application in advanced materials.

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